An In-depth Technical Guide to trans-4-Aminotetrahydrofuran-3-ol: Chemical Properties and Experimental Insights
An In-depth Technical Guide to trans-4-Aminotetrahydrofuran-3-ol: Chemical Properties and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4-Aminotetrahydrofuran-3-ol is a heterocyclic organic compound of increasing interest in medicinal chemistry and drug development. Its rigid tetrahydrofuran scaffold, coupled with the stereospecific arrangement of its amino and hydroxyl functional groups, makes it a valuable chiral building block for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the known chemical properties of trans-4-aminotetrahydrofuran-3-ol, including its computed physicochemical parameters, and outlines general experimental protocols for its synthesis and characterization based on methodologies for analogous compounds.
Chemical and Physical Properties
Table 1: Computed Physicochemical Properties of 4-Aminotetrahydrofuran-3-ol [1]
| Property | Value | Source |
| Molecular Formula | C₄H₉NO₂ | PubChem[1] |
| Molecular Weight | 103.12 g/mol | PubChem[1] |
| XLogP3-AA | -1.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Exact Mass | 103.063328530 Da | PubChem[1] |
| Monoisotopic Mass | 103.063328530 Da | PubChem[1] |
| Topological Polar Surface Area | 55.5 Ų | PubChem[1] |
| Heavy Atom Count | 7 | PubChem[1] |
Note: These properties are computationally derived and may differ from experimental values.
Experimental Protocols
Detailed experimental protocols specifically for the synthesis and analysis of trans-4-aminotetrahydrofuran-3-ol are not extensively documented in publicly accessible literature. However, established methods for the stereoselective synthesis of substituted tetrahydrofurans and the characterization of related amino alcohols can be adapted.
Synthesis
A plausible synthetic route to trans-4-aminotetrahydrofuran-3-ol involves the stereoselective aminolysis of a suitable epoxide precursor, such as 3,4-epoxytetrahydrofuran. This approach allows for the controlled introduction of the amino group, leading to the desired trans stereochemistry.
General Protocol for Aminolysis of an Epoxide:
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Reaction Setup: A solution of the epoxide (e.g., 3,4-epoxytetrahydrofuran) is prepared in a suitable solvent, such as isopropanol or a mixture of THF and water.
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Addition of Amine: An excess of the aminating agent (e.g., ammonia, benzylamine, or a protected amine equivalent) is added to the epoxide solution. The reaction can be performed at room temperature or with gentle heating to facilitate the ring-opening.
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Monitoring the Reaction: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting epoxide is consumed.
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Workup and Purification: Upon completion, the reaction mixture is worked up by removing the solvent under reduced pressure. The crude product is then purified using column chromatography on silica gel to isolate the desired trans-4-aminotetrahydrofuran-3-ol. The stereochemistry of the product can be confirmed using NMR spectroscopy, particularly through the analysis of coupling constants and NOESY experiments.
Characterization
The structural elucidation and confirmation of purity for trans-4-aminotetrahydrofuran-3-ol would rely on a combination of standard spectroscopic techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the tetrahydrofuran ring. The chemical shifts and coupling constants of the protons at C3 and C4 would be crucial for confirming the trans relative stereochemistry. Protons in a trans configuration on a five-membered ring typically exhibit smaller coupling constants compared to their cis counterparts.
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¹³C NMR: The carbon NMR spectrum would show four distinct signals corresponding to the four carbon atoms of the tetrahydrofuran ring. The chemical shifts would be influenced by the attached hydroxyl, amino, and ether functionalities.
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2D NMR (COSY, HSQC, HMBC, NOESY): These experiments would be essential for unambiguous assignment of all proton and carbon signals and for providing definitive proof of the trans stereochemistry through the observation of through-space correlations (or lack thereof) in the NOESY spectrum.
2. Infrared (IR) Spectroscopy:
The IR spectrum would display characteristic absorption bands for the functional groups present:
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A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group and the N-H stretching of the primary amine.
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C-H stretching vibrations for the aliphatic CH₂ groups of the ring, typically appearing just below 3000 cm⁻¹.
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A C-O stretching vibration for the ether linkage within the tetrahydrofuran ring, expected in the 1050-1150 cm⁻¹ region.
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N-H bending vibrations around 1600 cm⁻¹.
3. Mass Spectrometry (MS):
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule.
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Electron Ionization (EI-MS): This technique would likely show the molecular ion peak (M⁺) at m/z 103, confirming the molecular formula. Common fragmentation pathways for amino alcohols include the loss of water (M-18), the loss of an amino group (M-16), and alpha-cleavage adjacent to the oxygen or nitrogen atoms.
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High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental composition.
Biological and Pharmaceutical Relevance
While specific biological activity data for trans-4-aminotetrahydrofuran-3-ol is limited, the aminotetrahydrofuranol scaffold is a key structural motif in a variety of biologically active molecules. The defined stereochemistry of the amino and hydroxyl groups can play a crucial role in the binding affinity and selectivity of these molecules for their biological targets. Derivatives of aminotetrahydrofurans have been investigated for their potential as, for example, enzyme inhibitors and receptor ligands in various therapeutic areas. The title compound serves as a valuable starting material for the synthesis of libraries of such derivatives for drug discovery programs.
Conclusion
trans-4-Aminotetrahydrofuran-3-ol is a chiral building block with significant potential in synthetic and medicinal chemistry. Although detailed experimental data on its physical and chemical properties are not widely published, this guide provides a summary of its computed properties and outlines the general experimental procedures that can be employed for its synthesis and characterization. Further research to fully elucidate the experimental properties and explore the synthetic utility and biological activities of this compound and its derivatives is warranted.
